6-amino-4-methyl-1H-2,3-benzoxazin-1-one

Description

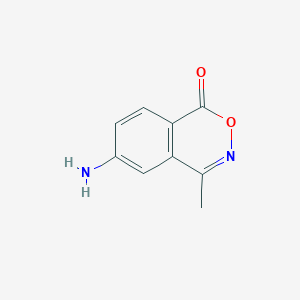

Structure

2D Structure

Properties

IUPAC Name |

6-amino-4-methyl-2,3-benzoxazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-8-4-6(10)2-3-7(8)9(12)13-11-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEONCVFTVUCPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=O)C2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457898 | |

| Record name | 6-amino-4-methyl-2,3-benzoxazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217196-94-6 | |

| Record name | 6-amino-4-methyl-2,3-benzoxazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 6 Amino 4 Methyl 1h 2,3 Benzoxazin 1 One and Its Analogs

Ring-Opening Reactions and Subsequent Cyclizations

The core reactivity of the benzoxazinone (B8607429) system involves the opening of the oxazinone ring, which can be followed by cyclization to form new heterocyclic systems. This reactivity is primarily dictated by the two electrophilic centers within the heterocyclic ring, C2 and C4, which are susceptible to nucleophilic attack. nih.gov

Nucleophilic Attack and Rearrangement Pathways

The 1H-2,3-benzoxazin-1-one ring system possesses two sites with partial positive charges that are amenable to nucleophilic attack, leading to the opening of the heterocyclic portion of the molecule. nih.gov The specific pathway of these reactions is influenced by several factors, including the nature and size of the attacking nucleophile. nih.gov

Nucleophilic attack, typically at the C4 carbonyl carbon, leads to the cleavage of the acyl-oxygen bond and ring opening. bu.edu.eg This generates an N-acylanthranilic acid derivative as an intermediate. This ring-opening process is a key step that precedes subsequent transformations. For instance, the reaction of 3-aroylpyrrolo[2,1-c] nih.govnih.govbenzothiazine-1,2,4-triones with nucleophiles like methanol (B129727) initiates an attack on the C4 position, leading to the cleavage of the S5–C4 bond and the formation of a thiol intermediate. nih.gov This intermediate then undergoes intramolecular cyclization. nih.gov

The rearrangement pathways following the initial nucleophilic attack are diverse. The intermediate can undergo recyclization to form new heterocyclic systems. The specific product formed depends on the nature of the nucleophile and the reaction conditions. In many cases, the ring-opening is followed by a reclosure of the heterocyclic part, yielding a new compound with distinct chemical properties. nih.gov

Transformations Leading to Quinazolinone Derivatives

One of the most significant transformations of 1H-2,3-benzoxazin-1-ones is their conversion into quinazolin-4(3H)-ones. This conversion is a widely used synthetic strategy due to the pharmacological importance of the quinazolinone scaffold. nih.govuomosul.edu.iq The reaction proceeds through a nucleophilic attack on the benzoxazinone ring by an amine, leading to ring opening and subsequent cyclization.

The general mechanism involves the reaction of the benzoxazinone with a primary amine. The amine attacks the electrophilic carbonyl carbon (C4), causing the oxazinone ring to open and form an N-acylanthranilamide intermediate. This intermediate then undergoes intramolecular cyclization via dehydration to yield the corresponding 2,3-disubstituted-4(3H)-quinazolinone. nih.gov

A variety of nitrogen nucleophiles can be employed for this transformation, including:

Ammonia or Ammonium (B1175870) Acetate (B1210297): Reaction with ammonium acetate in ethanol (B145695) leads to the formation of quinazolinones. nih.gov

Hydrazine (B178648) Hydrate (B1144303): Hydrazinolysis of benzoxazinones in ethanol is a common method to produce 3-amino-quinazolin-4(3H)-ones. bu.edu.egnih.govekb.eg

Primary Amines: A wide range of primary amines, including aliphatic and aromatic amines like aniline (B41778) and benzylamine, can be used to synthesize various 3-substituted quinazolinones. nih.gov

Amino Acids: The reaction of benzoxazinones with amino acids also yields quinazolinone derivatives. bu.edu.egresearchgate.net

The reaction conditions for these transformations typically involve refluxing the benzoxazinone with the nitrogen nucleophile in a suitable solvent such as ethanol, acetic acid, or toluene (B28343). bu.edu.egnih.govnih.gov

Substitution and Functionalization Reactions of the Benzoxazinone Ring

Beyond ring-opening reactions, the 6-amino-4-methyl-1H-2,3-benzoxazin-1-one scaffold can undergo substitution and functionalization on both the heterocyclic and aromatic rings.

Electrophilic Substitution Patterns

The benzene (B151609) ring of the benzoxazinone system can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The existing substituents on the ring, such as the amino and methyl groups in this compound, will direct the position of the incoming electrophile.

Substituents that donate electrons to the aromatic ring are considered activating groups and direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, electron-withdrawing groups are deactivating and typically direct to the meta position. libretexts.org In the case of this compound, the amino group (-NH₂) is a strong activating group, and the methyl group (-CH₃) is a weak activating group. Both direct electrophilic substitution to the positions ortho and para relative to themselves.

Common electrophilic aromatic substitution reactions include:

Nitration: This reaction introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: This involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

The precise location of substitution on the this compound ring would depend on the interplay of the directing effects of the existing amino, methyl, and benzoxazinone moieties.

Reactions with Nitrogen Nucleophiles (e.g., amines, hydrazine, hydroxylamine (B1172632), amino acids)

As detailed in section 3.1.2, nitrogen nucleophiles are key reagents in the transformation of benzoxazinones. The reaction typically proceeds via a nucleophilic attack at the C4 carbonyl, leading to ring opening and subsequent recyclization to form quinazolinone derivatives.

The versatility of this reaction allows for the synthesis of a wide array of substituted quinazolinones by varying the nitrogen nucleophile used.

| Nitrogen Nucleophile | Product Type | Reference |

| Hydrazine Hydrate | 3-Amino-quinazolin-4(3H)-ones | bu.edu.egnih.govekb.eg |

| Hydroxylamine Hydrochloride | 3-Hydroxy-quinazolin-4(3H)-ones | bu.edu.egekb.eg |

| Primary Amines (e.g., aniline, benzylamine) | 3-Substituted-quinazolin-4(3H)-ones | nih.gov |

| Amino Acids | 3-(Substituted-carboxyalkyl)-quinazolin-4(3H)-ones | bu.edu.egresearchgate.net |

| Formamide | Quinazolin-4(3H)-ones (unsubstituted at N3) | bu.edu.eg |

The reaction of benzoxazinones with hydrazine hydrate is a particularly common method for producing 3-amino-quinazolinones, which can serve as versatile intermediates for further synthetic modifications. ekb.eg Similarly, reactions with hydroxylamine hydrochloride in pyridine (B92270) yield 3-hydroxy-quinazolinones. bu.edu.eg A broad range of amino acids have also been successfully reacted with benzoxazinone derivatives to afford the corresponding quinazolinone products. researchgate.net

Ortho-Functionalization via C-H Activation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of organic molecules. rsc.org In the context of benzoxazinone systems, the heterocyclic portion can act as a directing group to guide the functionalization to a specific C-H bond on an appended aryl group. nih.gov

For analogs of this compound that possess an aryl substituent at the 2-position, the benzoxazinone moiety can direct the ortho-C-H functionalization of this aryl ring. For example, 2-arylbenzoxazinones have been shown to undergo direct ortho-C–H thiolation using a Ru(II)-phosphine catalytic system. rsc.org This strategy allows for the selective introduction of functional groups at the position ortho to the point of attachment to the benzoxazinone ring, a transformation that can be challenging to achieve through classical methods. nih.govrsc.org This C-H activation approach provides an efficient and step-economical route to novel functionalized benzoxazinone derivatives. rsc.org

Derivatization Strategies and Scaffold Modifications

The chemical architecture of this compound and its analogs offers a versatile platform for extensive derivatization and scaffold modification. The presence of reactive sites within the benzoxazinone core allows for the construction of more complex molecular frameworks, including fused heterocycles and polyheterocyclic systems. These modifications are crucial for exploring the chemical space around the benzoxazinone nucleus. Strategies are often aimed at creating novel structures with specific conformational properties or integrating different heterocyclic moieties to build complex architectures.

Synthesis of Fused Heterocycles Containing the Benzoxazinone Moiety

The benzoxazinone scaffold is a valuable building block for generating fused heterocyclic systems through various annulation and cycloaddition reactions. These reactions typically involve transforming substituents on the benzoxazinone ring or utilizing the reactivity of the heterocyclic portion itself to build new rings.

A primary strategy involves the use of vinyl- or alkynyl-substituted benzoxazinones, which can act as dienes or dienophiles in cycloaddition reactions. For instance, vinyl benzoxazinanones have been shown to undergo palladium-catalyzed asymmetric [4+2] cycloaddition (annulation) reactions with ketones like pyrazolone (B3327878) 4,5-diones to produce complex spirobenzoxazine frameworks. This approach provides a stereocontrolled route to chiral spiro derivatives. Similarly, ethynyl (B1212043) benzoxazinones can participate in asymmetric [4+2] cycloadditions with carboxylic acids, facilitated by synergetic catalysis, further demonstrating the utility of this scaffold in constructing fused systems.

Another powerful method is the intramolecular cyclization of functionalized benzoxazinone derivatives. A Lewis acid-promoted tandem reaction, for example, can furnish multifunctional pyrrole-fused benzoxazinones. This process is believed to occur through a sequence of intermolecular Michael addition, intramolecular cyclization, and aromatization with the elimination of water, providing efficient one-pot access to these tricyclic structures.

The table below summarizes various annulation and cycloaddition strategies used to create fused heterocycles from benzoxazinone analogs.

| Benzoxazinone Precursor | Reagent(s) | Catalyst/Conditions | Fused Product |

| Vinyl benzoxazinanone | Pyrazolone 4,5-dione | Palladium catalyst | Spiro[benzoxazine-pyrazole] |

| Ethynyl benzoxazinanone | Carboxylic acids | Synergetic catalysis | Dihydropyran-fused benzoxazinone |

| 1,4-Benzoxazinone derivative | (E)-3-(2-oxo-2-phenylethylidene)indolin-2-one | Tin(IV) chloride (Lewis acid) | Pyrrolobenzoxazinone |

| Trimethylsilylethynyl benzoxazinanone | Electron-deficient imines or alkenes | Phosphine catalyst | Indole derivatives (via annulation/addition) |

This table presents data based on research on benzoxazinone analogs.

Formation of Polyheterocyclic Molecules and Complex Architectures

Beyond simple ring fusion, the benzoxazinone scaffold can be elaborated into more complex polyheterocyclic molecules where multiple heterocyclic rings are linked together. This is often achieved through multi-step syntheses or one-pot multi-component reactions that join different heterocyclic precursors.

A prominent strategy involves sequential 1,3-dipolar cycloaddition reactions. For example, a-benzoxazin-3-one derivative bearing a propargyl group can first undergo a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to introduce a 1,2,3-triazole ring. The resulting molecule, now containing an allylic moiety from the azide (B81097), can then undergo a second cycloaddition with an oxime to form an isoxazoline (B3343090) ring. This two-step process effectively combines three distinct heterocyclic components—benzoxazinone, triazole, and isoxazoline—into a single, complex molecular architecture.

Ring transformation reactions also provide a route to complex systems. The benzoxazinone ring can be opened and re-closed with different reagents to form new heterocyclic structures. For instance, treatment of a benzoxazinone derivative with o-phenylenediamine (B120857) can lead to the formation of quinazolinone-fused benzoimidazoles, creating a multi-ring system through a condensation reaction.

| Starting Benzoxazinone | Reaction Sequence | Linked Heterocycles | Resulting Architecture |

| 4-(Prop-2-yn-1-yl)-2H-1,4-benzoxazin-3-one | 1. Azide-alkyne cycloaddition2. Nitrile oxide cycloaddition | 1,2,3-Triazole, Isoxazoline | Benzoxazinone-triazole-isoxazoline conjugate |

| 2-Substituted-benzoxazinone | Condensation with o-phenylenediamine | Quinazolinone, Benzimidazole | Fused quinazolinone-benzoimidazole system |

This table presents data based on research on benzoxazinone analogs.

Isomeric and Conformationally Constrained Benzoxazinone Derivatives

The development of benzoxazinone derivatives includes the synthesis of various structural isomers and analogs with restricted conformational flexibility. Understanding the different isomeric forms is crucial as the arrangement of heteroatoms significantly influences the molecule's chemical and physical properties.

Isomeric Forms

Benzoxazinones are a class of fused heterocycles that can exist in several isomeric forms depending on the relative positions of the oxygen and nitrogen atoms and the carbonyl group within the oxazine (B8389632) ring. The primary isomers include 1,3-benzoxazinones, 1,4-benzoxazinones, and the 2,3-benzoxazinone specified in the subject compound.

| Isomer Class | General Structure Description | Key Features |

| 1,3-Benzoxazinones | Nitrogen at position 3, Oxygen at position 1. Includes 4-one and 2-one variants. | The 1,3-benzoxazin-4-one is a common and extensively studied scaffold. |

| 1,4-Benzoxazinones | Nitrogen at position 4, Oxygen at position 1. Includes 2-one and 3-one variants. | The 1,4-benzoxazin-3-one core is found in various biologically active agents. |

| 2,3-Benzoxazinones | Nitrogen at position 2, Oxygen at position 3. Includes 1-one and 4-one variants. | Represents a less common but distinct isomeric arrangement. |

This table presents data based on research on benzoxazinone analogs.

Conformationally Constrained Derivatives

To improve interaction with biological targets or to study structure-activity relationships, conformationally constrained derivatives are often designed. This involves modifying the benzoxazinone scaffold to reduce the number of rotatable bonds and lock the molecule into a more rigid orientation.

One effective strategy is to incorporate the core benzoxazinone structure into a larger, rigid bicyclic or polycyclic system. A study focused on designing enzyme inhibitors developed a synthetic route to create benzoxazinone-3-sulfonamide nucleosides. In this design, the flexible side chain of a known inhibitor was replaced by incorporating the key functional groups into a rigid benzoxazinone ring. The synthesis was achieved by nitrosation of a β-ketosulfonamide followed by an intramolecular nucleophilic aromatic substitution to form the constrained benzoxazinone ring. This approach effectively removes rotatable bonds and pre-organizes the molecule into a specific bioactive conformation.

| Strategy | Rationale | Example of Resulting Structure |

| Incorporation into a rigid bicyclic system | To reduce the number of rotatable bonds and pre-organize the molecule for optimal target binding. | Benzoxazinone-3-sulfonamide nucleoside |

This table presents data based on research on benzoxazinone analogs.

Spectroscopic and Advanced Analytical Characterization Methodologies for Benzoxazinone Structures

Vibrational Spectroscopy (FTIR, FT-Raman) in Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. For 6-amino-4-methyl-1H-2,3-benzoxazin-1-one, these methods are instrumental in identifying the characteristic vibrational modes of the benzoxazinone (B8607429) core and its substituents.

In the FTIR spectrum, the presence of the lactone carbonyl group (C=O) within the oxazinone ring is expected to give rise to a strong absorption band in the region of 1750-1730 cm⁻¹. The C=N stretching vibration of the oxazine (B8389632) ring would likely appear in the 1650-1620 cm⁻¹ range. The amino (-NH₂) group substitution on the benzene (B151609) ring will exhibit characteristic N-H stretching vibrations, typically as two distinct bands in the 3450-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The N-H bending vibration is expected around 1640-1560 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-H stretching of the methyl (-CH₃) group will be observed in the 2975-2860 cm⁻¹ range. Aromatic C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-C skeletal framework of the benzoxazinone structure are expected to show strong signals in the FT-Raman spectrum. The methyl group's symmetric C-H stretching and bending vibrations would also be readily observable.

A comparative analysis of both FTIR and FT-Raman spectra allows for a more complete assignment of the vibrational modes, aiding in the definitive structural confirmation of this compound.

Table 1: Predicted FTIR and FT-Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| Lactone C=O | Stretching | 1750-1730 (Strong) | Weak to medium |

| C=N (Oxazine ring) | Stretching | 1650-1620 (Medium) | Medium to strong |

| -NH₂ (Amino) | Asymmetric & Symmetric Stretching | 3450-3250 (Two bands, medium) | Weak |

| -NH₂ (Amino) | Bending (Scissoring) | 1640-1560 (Medium) | Weak |

| Aromatic C-H | Stretching | > 3000 (Medium to weak) | Strong |

| -CH₃ (Methyl) | Asymmetric & Symmetric Stretching | 2975-2860 (Medium) | Medium to strong |

| Aromatic C=C | Stretching | 1600-1450 (Multiple bands, medium) | Strong |

| C-O (Lactone) | Stretching | 1250-1150 (Strong) | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The protons of the amino group (-NH₂) would likely appear as a broad singlet in the range of δ 4.0-6.0 ppm, with the chemical shift being dependent on the solvent and concentration. The methyl group (-CH₃) protons would give a sharp singlet, typically in the upfield region of δ 2.0-2.5 ppm. The aromatic protons on the benzene ring will appear in the downfield region, generally between δ 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons will depend on their positions relative to the amino and oxazinone ring functionalities. For a 6-amino substitution, one would expect to see distinct signals for the protons at positions 5, 7, and 8 of the benzoxazinone ring system, with their coupling constants providing information about their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide a signal for each unique carbon atom in the molecule. The carbonyl carbon of the lactone is expected to be the most downfield signal, typically in the range of δ 160-170 ppm. The carbon of the C=N bond would also be in the downfield region, likely around δ 150-160 ppm. The aromatic carbons will resonate in the δ 110-150 ppm range, with the carbon attached to the amino group appearing more upfield due to its electron-donating nature. The carbon of the methyl group will be the most upfield signal, typically between δ 15 and 25 ppm.

DEPT-135 Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a valuable technique for differentiating between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, the CH₃ group will appear as a positive peak, while any CH groups (the aromatic protons) will also give positive signals. CH₂ groups, if present, would appear as negative peaks. Quaternary carbons, such as the carbonyl carbon and the carbons at the ring junctions, will be absent in the DEPT-135 spectrum. This information, combined with the ¹³C NMR spectrum, allows for the unambiguous assignment of all carbon signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | DEPT-135 Signal |

| -CH₃ | 2.0 - 2.5 (s, 3H) | 15 - 25 | Positive |

| -NH₂ | 4.0 - 6.0 (br s, 2H) | - | - |

| Aromatic CH | 6.5 - 8.0 (m) | 110 - 140 | Positive |

| Aromatic C-NH₂ | - | 140 - 150 | No Signal |

| Aromatic C (ring junction) | - | 120 - 140 | No Signal |

| C=N | - | 150 - 160 | No Signal |

| C=O | - | 160 - 170 | No Signal |

Mass Spectrometry (MS, GCMS, EIMS, LC/MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₉H₈N₂O₂, the expected exact mass is approximately 176.0586 g/mol .

Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for this compound would be observed at an m/z corresponding to its molecular weight. A plausible fragmentation pathway could involve the loss of CO (28 Da) from the lactone moiety, a common fragmentation for such structures. Another likely fragmentation is the loss of a methyl radical (•CH₃, 15 Da). The cleavage of the oxazinone ring could also lead to characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile and thermally labile compounds. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be observed in positive and negative ion modes, respectively. This allows for the accurate determination of the molecular weight with minimal fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. If this compound meets these criteria, GC-MS can provide both the retention time from the GC and the mass spectrum from the MS, which is a powerful combination for identification and purity assessment.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Predicted m/z | Interpretation |

| High-Resolution MS | [M]⁺• | ~176.0586 | Molecular Ion |

| EIMS | [M-CO]⁺• | ~148 | Loss of carbon monoxide |

| EIMS | [M-CH₃]⁺ | ~161 | Loss of a methyl group |

| LC-MS (ESI+) | [M+H]⁺ | ~177 | Protonated molecule |

| LC-MS (ESI-) | [M-H]⁻ | ~175 | Deprotonated molecule |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic benzene ring and the conjugated system of the benzoxazinone moiety. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity compared to the unsubstituted benzoxazinone.

The spectrum would likely exhibit two or three main absorption bands. The high-energy transitions of the benzene ring would appear in the shorter wavelength UV region. The extended conjugation and the presence of heteroatoms (N and O) will give rise to absorption bands at longer wavelengths, potentially extending into the near-UV region. The lone pair of electrons on the nitrogen of the amino group can participate in n→π* transitions, which are typically of lower intensity and may be observed as a shoulder on the main π→π* absorption band. The position of the absorption maxima can be influenced by the solvent polarity.

Elemental Analysis (CHNS)

Elemental analysis, typically through combustion analysis, is a fundamental technique to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (Carbon, Hydrogen, Nitrogen, and Sulfur). For this compound, with the molecular formula C₉H₈N₂O₂, the theoretical elemental composition can be calculated.

The experimental results from a CHNS analyzer are then compared to these theoretical values. A close agreement between the experimental and calculated percentages provides strong evidence for the proposed molecular formula and the purity of the sample.

Table 4: Theoretical Elemental Composition of this compound (C₉H₈N₂O₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage Composition (%) |

| Carbon (C) | 12.011 | 9 | 108.099 | 61.36 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.58 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.91 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 18.15 |

| Total | 176.175 | 100.00 |

Advanced Chromatographic Techniques for Separation and Quantification (e.g., LC-ESI-MS-MS, TLC)

Advanced chromatographic techniques are indispensable for the separation, purification, and quantification of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction, assess the purity of a sample, and determine the appropriate solvent system for column chromatography. By spotting the sample on a TLC plate and developing it with a suitable mobile phase, the compound will travel a certain distance, characterized by its retention factor (Rf) value.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. LC is used to separate the target compound from any impurities. The eluent is then introduced into the ESI source, where the molecules are ionized. In the tandem mass spectrometer, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for the quantification of the compound, even in complex matrices.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis can provide precise bond lengths, bond angles, and torsional angles. This data offers unequivocal confirmation of the molecular structure, including the stereochemistry and conformation of the molecule. The resulting crystal structure would also reveal information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice.

Computational Chemistry and Mechanistic Investigations of Benzoxazinone Systems

Density Functional Theory (DFT) Calculations and Quantum Chemical Parameter Analysis

DFT has become a standard method for investigating the geometric and electronic properties of organic molecules due to its balance of accuracy and computational cost.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For benzoxazinone (B8607429) systems, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. dntb.gov.ua For instance, in a study on a 1,4-benzoxazin-2-one derivative, the calculated geometric parameters were found to be in good agreement with experimental X-ray diffraction data, with minor deviations attributed to the fact that calculations are performed on an isolated molecule in the gas phase, while experimental data is from the solid state. ias.ac.in

Following geometry optimization, vibrational frequency analysis is performed. This serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the prediction of the infrared (IR) and Raman spectra. The calculated vibrational frequencies are often scaled by a factor (e.g., 0.9679) to better match experimental values. ias.ac.in These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to functional groups within the molecule. For example, the characteristic carbonyl (C=O) stretching frequency in benzoxazinones is typically observed in the range of 1680–1754 cm⁻¹ and is well-reproduced by DFT calculations. scispace.com

Table 1: Representative Calculated Geometric Parameters for a Benzoxazinone Derivative (Note: Data is for a representative 3,4-dihydro-1,4-benzoxazin-2-one system as a model)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O (ester) | 1.36 Å |

| Bond Length | C-N | 1.38 Å |

| Bond Angle | O=C-N | 125.0° |

| Bond Angle | C-O-C (ring) | 118.5° |

| Dihedral Angle | Benzene (B151609) Ring | ~0.0° (planar) |

This table is interactive. You can sort and filter the data.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. dntb.gov.ua A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For benzoxazinone derivatives, the HOMO is typically distributed over the benzene ring and the heteroatoms, while the LUMO is often localized on the carbonyl group and the fused ring system. This distribution indicates that the primary electronic transitions are of the π → π* and n → π* type. ias.ac.in The HOMO-LUMO gap for various benzoxazinone derivatives has been calculated to be in the range that suggests good stability. dntb.gov.uaias.ac.in

Table 2: Calculated Electronic Properties of a Model Benzoxazinone

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

This table is interactive. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

For a typical benzoxazinone, the MEP map shows the most negative potential (red) located around the carbonyl oxygen atom, making it a prime site for electrophilic attack. dntb.gov.ua The regions around the hydrogen atoms of the benzene ring and any amino groups are generally positive (blue), indicating them as sites for nucleophilic interaction. dntb.gov.ua This information is vital for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. dntb.gov.ua

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitation Analysis

To understand the electronic absorption spectra (UV-Vis) of benzoxazinones, Time-Dependent Density Functional Theory (TDDFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the transition energies (wavelengths), oscillator strengths (intensities), and the nature of the orbitals involved in the transition, can be compared directly with experimental spectra. ias.ac.inresearchgate.net

TDDFT calculations on benzoxazinone derivatives, often performed using the B3LYP functional in a solvent model, have shown that the main absorption bands in the UV-Vis spectrum correspond to π → π* and n → π* transitions. ias.ac.inresearchgate.net For example, a study on certain benzoxazinones identified an intramolecular electronic transition (n→ π*) responsible for absorption at a wavelength of around 415 nm. ias.ac.in These calculations are essential for confirming the electronic structure and for interpreting the photophysical properties of these compounds. researchgate.net

Mechanistic Pathways of Benzoxazinone Synthesis and Transformations

Understanding the reaction mechanisms for the synthesis of benzoxazinones is crucial for optimizing reaction conditions and developing new synthetic routes.

The synthesis of benzoxazinones often starts from substituted anthranilic acids or 2-aminophenols. A common and well-established method involves the reaction of an anthranilic acid with an acid chloride or anhydride (B1165640). nih.govrsc.org

One proposed mechanism for the formation of 3,1-benzoxazin-4-ones from anthranilic acid and two equivalents of an acid chloride proceeds through the following key steps:

N-Acylation: The amino group of the anthranilic acid acts as a nucleophile and attacks the carbonyl carbon of the first molecule of acid chloride, leading to the formation of an N-acylanthranilic acid intermediate.

Mixed Anhydride Formation: The carboxylic acid group of the N-acylated intermediate reacts with a second molecule of the acid chloride to form a mixed anhydride. This is a key reactive intermediate.

Intramolecular Cyclization and Elimination: The oxygen of the N-acyl group then performs a nucleophilic attack on the carbonyl carbon of the anhydride that originated from the anthranilic acid's carboxyl group. This is followed by the elimination of a molecule of the corresponding acid to yield the final benzoxazinone ring system.

In other synthetic approaches, such as the reaction of 2-aminophenols with α,β-unsaturated esters, the mechanism involves a Michael addition followed by an intramolecular cyclization (lactamization) to form the 1,4-benzoxazinone ring. Biocatalytic methods using enzymes like lipase (B570770) have also been developed, where the proposed mechanism involves a lipase-catalyzed Michael addition and subsequent ester hydrolysis followed by decarboxylation. nih.gov

Key intermediates frequently identified or proposed in these synthetic pathways include:

N-acylated anthranilic acids

Mixed anhydrides

Iminium intermediates

o-Quinonimine intermediates (in oxidative cyclization reactions) researchgate.net

These mechanistic insights, often supported by trapping experiments or computational modeling of reaction pathways, are fundamental to the rational design and synthesis of new benzoxazinone derivatives.

Kinetic and Thermodynamic Considerations in Reaction Pathways

Computational chemistry provides critical insights into the viability and mechanisms of chemical reactions involving benzoxazinone systems. By calculating the energy of reactants, transition states, and products, researchers can map out potential energy surfaces and determine the most favorable reaction pathways.

Kinetic and thermodynamic studies, often supported by computational models like Density Functional Theory (DFT), are essential for understanding reaction mechanisms. For instance, in the synthesis of certain benzoxazin-4-ones, kinetic isotope effect (KIE) studies have been employed to identify the rate-determining step. A significant KIE value, such as 8.1, has confirmed C-H bond activation as the slowest step in a rhodium-catalyzed reaction. nih.gov Conversely, a KIE value near 1.0 indicated that the migratory insertion of carbon monoxide was the rate-determining step in a different synthetic route. nih.gov

These computational and experimental approaches are vital for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic routes for complex heterocyclic systems like 6-amino-4-methyl-1H-2,3-benzoxazin-1-one.

Computational Simulation of Reaction Dynamics (e.g., Molecular Dynamics)

Molecular Dynamics (MD) simulations offer a powerful tool for investigating the dynamic behavior of benzoxazinone systems over time. nih.gov This computational method simulates the movement of atoms and molecules, providing a detailed view of molecular interactions, conformational changes, and structural stability. nih.govacs.org

In the context of drug design, MD simulations are frequently used to study the interaction between a benzoxazinone derivative and its biological target, such as an enzyme. nih.gov For example, after identifying potential drug candidates through molecular docking, MD simulations can be run to assess the stability of the ligand-receptor complex. These simulations have been used to confirm that certain benzoxazinone derivatives can form stable interactions with critical amino acid residues within the active site of an enzyme, indicating their potential as inhibitors. nih.govacs.orgnih.gov

The insights gained from MD simulations are crucial for understanding the mechanism of action at a molecular level and for designing more potent and selective therapeutic agents. nih.gov This approach helps bridge the gap between static structural information and the dynamic reality of biological processes.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. rsc.org Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify these interactions within a crystal lattice. researchgate.netmdpi.com By mapping properties onto this unique molecular surface, researchers can gain a comprehensive understanding of the forces that hold the crystal together.

The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal. The normalized contact distance (dnorm) is mapped onto this surface, where red spots indicate close intermolecular contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. nih.gov

The table below summarizes the percentage contributions of the most significant intermolecular contacts for a representative dihydro-benzoxazine dimer, illustrating the quantitative data obtained from Hirshfeld surface analysis.

| Intermolecular Contact | Contribution (%) |

| H···H | 76.4 |

| H···C/C···H | 16.3 |

| H···O/O···H | 7.2 |

| Data derived from a study on a dihydro-benzoxazine dimer derivative, illustrating typical contributions. nih.gov |

This detailed analysis of intermolecular forces is fundamental to crystal engineering, enabling scientists to understand and predict the solid-state properties of materials like this compound. rsc.org

Research Directions and Future Perspectives for 6 Amino 4 Methyl 1h 2,3 Benzoxazin 1 One in Chemical Research

Exploration of Novel and Sustainable Synthetic Pathways for Benzoxazinone (B8607429) Derivatives

Future research into 6-amino-4-methyl-1H-2,3-benzoxazin-1-one should prioritize the development of synthetic methodologies that are not only efficient but also environmentally benign. Traditional methods often rely on multi-step procedures or harsh reagents. Modern synthetic chemistry offers several avenues for improvement. mdpi.com The exploration of transition-metal-catalyzed reactions, such as Rh(III)-catalyzed direct ortho-C–H bond carbonylation of anilines, could provide a highly atom-economical route to the benzoxazinone core. acs.org Another promising area is the use of domino or tandem reactions, which allow for the construction of complex molecules in a single operation, thereby reducing waste and improving efficiency. mdpi.comorganic-chemistry.org

Furthermore, green chemistry principles should be integrated into synthetic design. This includes the use of sustainable catalysts, such as iodine-catalyzed oxidative cascade sequences, and alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and improve yields. nih.govmdpi.com The development of one-pot procedures starting from readily available precursors, such as substituted anthranilic acids, remains a key objective. mdpi.comnih.gov

| Synthetic Strategy | Description | Potential Advantages | Relevant Precursors |

| C-H Activation/Carbonylation | Direct functionalization of C-H bonds on an aniline (B41778) precursor, followed by carbonylation to form the heterocyclic ring. acs.org | High atom economy, reduced need for pre-functionalized substrates. | Substituted anilines, amides. |

| Domino/Tandem Reactions | Multi-step transformations occurring in a single pot without isolation of intermediates. organic-chemistry.org | Increased efficiency, reduced solvent waste, simplified purification. | Arylmethanamines, 2-iodobenzoic acids. |

| Iodine-Catalyzed Oxidative Cascade | Use of molecular iodine as a catalyst for the condensation and cyclization of starting materials. nih.govmdpi.com | Transition-metal-free, economically affordable oxidant. | Anthranilic acids, aldehydes. |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate acid-catalyzed cyclization reactions. mdpi.com | Rapid reaction times, improved yields, cleaner reactions. | Anthranilic acids, ortho esters. |

Development of Advanced Derivatization Strategies for Structural Diversity

The structural framework of this compound offers multiple sites for derivatization, which is crucial for creating libraries of analogues for structure-activity relationship (SAR) studies. nih.govnih.gov Future work should focus on developing selective and efficient methods to modify the aromatic ring, the amino group, and the methyl group.

Advanced derivatization can be achieved through late-stage functionalization, where complex modifications are introduced at the final steps of a synthetic sequence. The benzoxazinone core itself can act as a directing group to enable site-selective C-H functionalization on the benzene (B151609) ring, allowing for the introduction of various substituents. nih.gov The primary amino group at the 6-position is a key handle for a wide range of transformations, including acylation, alkylation, and arylation, to introduce diverse functionalities. These modifications can significantly alter the molecule's physicochemical properties. The reactivity of the benzoxazinone ring itself, particularly its two electrophilic carbon centers, can be exploited for nucleophilic attack, leading to ring-opening and subsequent reclosure to form novel heterocyclic systems. mdpi.com

| Derivatization Site | Potential Reaction | Functional Groups Introduced | Purpose |

| 6-Amino Group | Acylation, Sulfonylation, Buchwald-Hartwig amination | Amides, sulfonamides, substituted amines | Modulate electronic properties, introduce new binding motifs. |

| Aromatic Ring (Positions 5, 7, 8) | C-H Functionalization, Electrophilic Aromatic Substitution | Alkyl, aryl, halogen, nitro groups | Explore SAR, enhance biological activity. mdpi.com |

| Benzoxazinone Core | Nucleophilic Ring-Opening/Recyclization | - | Access to new heterocyclic scaffolds (e.g., quinazolinones). nih.gov |

| 4-Methyl Group | Radical-based functionalization | Halogens, hydroxyl groups | Fine-tune steric and electronic profile. |

In-depth Mechanistic Studies of Complex Transformations and Rearrangements

A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is essential for optimizing existing methods and discovering new reactions. Future research should employ a combination of experimental and computational techniques to elucidate these pathways. For instance, in transition-metal-catalyzed syntheses, mechanistic studies can clarify the catalytic cycle, including steps like C-H activation, migratory insertion, and reductive elimination. nih.govmdpi.com

Crossover experiments can determine whether complex rearrangements are intramolecular or intermolecular processes. rsc.org Kinetic studies can provide insights into the rate-determining steps of a reaction, guiding efforts to improve reaction conditions. The study of reaction intermediates, potentially through trapping experiments or spectroscopic analysis, is also critical. Understanding the mechanism of NIS-mediated oxidative C-O bond formation, for example, could lead to the development of more efficient cyclization strategies for related benzoxazinones. mdpi.com

High-Throughput Computational Screening and Rational Design of Related Scaffolds

Computational chemistry offers powerful tools for accelerating the discovery of novel benzoxazinone-based compounds with desired properties. High-throughput virtual screening (HTVS) can be employed to dock libraries of virtual compounds based on the this compound scaffold against various biological targets, such as enzymes or receptors. nih.gov This approach allows for the rapid identification of promising hit compounds for further experimental validation. researchgate.net

Beyond screening, rational design and molecular modeling can guide the synthesis of new derivatives. nih.govmdpi.com By analyzing the binding modes of known active compounds, pharmacophore models can be developed to predict which structural modifications are most likely to enhance activity. researchgate.net For example, if a particular benzoxazinone is identified as an inhibitor of a specific enzyme, computational methods can be used to design new analogues with improved potency and selectivity by optimizing interactions with the active site. nih.gov

Applications of Advanced Analytical Techniques in Structural and Mechanistic Research

The unambiguous characterization of novel synthetic products and the elucidation of complex reaction mechanisms rely on the application of advanced analytical techniques. While standard techniques like NMR and mass spectrometry are fundamental, more sophisticated methods can provide deeper insights.

Single-crystal X-ray diffraction is invaluable for determining the precise three-dimensional structure of new derivatives, providing definitive proof of structure and stereochemistry. researchgate.net Advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS), are essential for analyzing complex reaction mixtures and identifying trace intermediates. researchgate.net Furthermore, computational methods like Density Functional Theory (DFT) can be used in conjunction with experimental data to analyze molecular structures, predict spectroscopic properties, and investigate intermolecular interactions, thereby supporting both structural assignment and mechanistic studies. researchgate.net

Q & A

Q. What are the key spectroscopic techniques for characterizing 6-amino-4-methyl-1H-2,3-benzoxazin-1-one, and how are they interpreted?

- Methodological Answer : Infrared (IR) spectroscopy is critical for identifying carbonyl and amine functional groups. For example, carbonyl stretching vibrations in benzoxazinones typically appear between 1700–1750 cm⁻¹, as seen in related compounds (e.g., 1732 cm⁻¹ for lactone carbonyl groups in 2,3-benzoxazin-1-one derivatives) . Nuclear Magnetic Resonance (NMR) is used to resolve structural ambiguities: aromatic protons appear in the δ 6.5–8.5 ppm range, while methyl groups (e.g., the 4-methyl substituent) resonate as singlets near δ 2.1–2.5 ppm. Overlapping signals in complex spectra (e.g., unresolved C4 and C6 carbons in DMSO-d₆) may require advanced techniques like 2D NMR or variable-temperature experiments .

Q. How can synthetic routes to this compound be optimized for higher yields?

- Methodological Answer : Synthesis often involves cyclization of substituted benzoic acid precursors with amines or hydrazines. For example, reacting 2-aroyl benzoic acid derivatives with methyl hydrazine in ethanol under reflux (as in Scheme 5 of related benzoxazinone syntheses) can yield the target compound . Optimizing solvent polarity (e.g., switching from ethanol to DMF for better solubility) and reaction temperature (e.g., maintaining 45–60°C to avoid side products) improves yields. Microanalytical data (elemental analysis) and mass spectrometry should confirm purity and molecular weight .

Advanced Research Questions

Q. How do computational methods like DFT explain the thermodynamic stability of this compound compared to its analogs?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal stability trends by analyzing Gibbs free energy (ΔG) and entropy (ΔS). For instance, methyl-substituted phthalazinones exhibit lower ΔG and ΔS values than hydrazone analogs, favoring their spontaneous formation . For this compound, geometry optimization and frequency calculations (using B3LYP/6-31G* basis sets) can predict bond angles, charge distribution, and resonance stabilization. Compare results with experimental data (e.g., IR carbonyl peaks) to validate computational models .

Q. How can researchers resolve contradictions in antimicrobial activity data for benzoxazinone derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., varying MIC values against E. coli or S. aureus) may arise from substituent effects or assay conditions. Systematically vary substituents (e.g., electron-withdrawing groups at the 4-position) and test under standardized protocols (e.g., CLSI guidelines). Use statistical tools like ANOVA to assess significance. For example, antimicrobial studies of 5,6,7,8-tetrachloro phthalazin-1-ol showed that halogenation enhances activity, but steric hindrance from methyl groups may reduce efficacy . Cross-reference with molecular docking studies to correlate structural features with target enzyme binding .

Q. What experimental design principles apply when studying substituent effects on benzoxazinone reactivity?

- Methodological Answer : Adopt a factorial design to isolate substituent impacts. For example:

- Variable 1 : Electron-donating (e.g., -NH₂) vs. electron-withdrawing groups (e.g., -NO₂) at the 6-position.

- Variable 2 : Steric bulk (e.g., methyl vs. tert-butyl at the 4-position).

Monitor outcomes (e.g., reaction rates, product stability) using kinetic studies (e.g., UV-Vis spectroscopy for degradation rates) and thermal analysis (DSC/TGA). DFT can predict substituent effects on frontier molecular orbitals (HOMO-LUMO gaps), guiding synthetic priorities .

Methodological Notes

- Synthesis : Prioritize regioselective amination protocols to avoid positional isomerism.

- Characterization : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation, especially for nitrogen-rich heterocycles.

- Data Interpretation : Address spectral overlaps (e.g., in aromatic regions of NMR) by spiking with authentic standards or using deuterated solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.